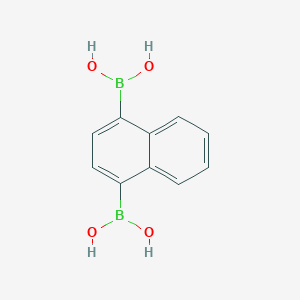

Naphthalene-1,4-diboronic acid

Beschreibung

Significance of Aryl Diboronic Acids in Modern Synthetic Chemistry

Aryl boronic acids, and by extension aryl diboronic acids, are a cornerstone of modern organic synthesis. nih.govsigmaaldrich.com Their prominence is largely due to their role as key reagents in transition-metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. sigmaaldrich.comwikipedia.org These compounds are valued for their stability, relatively low toxicity, and compatibility with a wide range of functional groups, making them indispensable building blocks for creating complex organic molecules. nih.gov The presence of two boronic acid groups on a single aromatic ring, as in aryl diboronic acids, allows for the construction of polymers and extended two- or three-dimensional networks, significantly broadening their synthetic utility. nih.govresearchgate.net Furthermore, boronic acids can form reversible covalent bonds with molecules containing diol groups, such as sugars, a feature that is exploited in the development of sensors and other responsive materials. wikipedia.orgbath.ac.uk

Overview of Naphthalene-1,4-diboronic Acid as a Versatile Synthetic Building Block

This compound is a white crystalline solid that serves as a bifunctional building block in a multitude of chemical applications. lookchem.comlookchem.com Its rigid naphthalene (B1677914) core and the two reactive boronic acid groups at the 1- and 4-positions allow it to be a key component in the synthesis of precisely structured organic materials. lookchem.com

Chemical and Physical Properties

| Property | Value |

| CAS Number | 22871-75-6 lookchem.com |

| Molecular Formula | C₁₀H₁₀B₂O₄ lookchem.com |

| Molecular Weight | 215.81 g/mol lookchem.com |

| Appearance | White crystalline solid lookchem.com |

| Melting Point | >300 °C lookchem.com |

| Boiling Point | 514.229 °C at 760 mmHg lookchem.com |

| Density | 1.367 g/cm³ lookchem.com |

| Solubility | Slightly soluble in DMSO and Methanol lookchem.comlookchem.com |

Detailed Research Findings

The utility of this compound spans several key areas of chemical research:

Cross-Coupling Reactions: It is a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds and construct biaryl compounds. lookchem.comlookchem.com

Supramolecular Chemistry and Host-Guest Systems: The compound is instrumental in the self-assembly of complex macrocycles. For instance, it has been used to prepare macrocyclic boronic esters that can act as hosts for electron-deficient aromatic guest molecules through π-stacking interactions. nih.gov The defined geometry of the naphthalene unit is crucial for creating specific binding cavities. nih.gov Research has also demonstrated the ability of naphthalene-based boronic esters to self-assemble with linkers like 4,4'-bipyridine (B149096) to form stable, H-shaped host-guest complexes. nih.govmdpi.com

Materials Science and Covalent Organic Frameworks (COFs): As a bifunctional linker, this compound is a critical component in the synthesis of advanced materials. Its rigid structure is ideal for constructing Covalent Organic Frameworks (COFs), which are crystalline porous polymers with highly ordered structures. researchgate.net These materials are synthesized through reversible reactions, often involving the condensation of boronic acids with diols (like catechols) to form boronate esters. researchgate.netuni-muenchen.de The electronic properties of the naphthalene core make it a candidate for developing organic semiconductors and materials for optoelectronic devices. lookchem.com

Chemical Synthesis: Beyond materials, it serves as a reagent in the synthesis of specific, complex organic molecules. For example, it is used to synthesize carcinogenic oxidized metabolites of certain polycyclic aromatic hydrocarbons for use in cancer research. lookchem.comchemicalbook.com

Scope and Research Trajectories of this compound Studies

The research landscape for this compound is expanding, driven by the demand for new functional materials with tailored properties.

Advanced Porous Materials: A major research trajectory is its continued use as a building block for Covalent Organic Frameworks (COFs). researchgate.netuni-muenchen.de Scientists are exploring how the naphthalene linker, in combination with other organic units, can be used to fine-tune the pore size, stability, and electronic properties of COFs for specific applications in gas storage, separation, and catalysis. uni-muenchen.de The development of COFs with unique topologies, such as those with multiple pore sizes, is an active area of investigation. scispace.com

Supramolecular Assemblies: There is growing interest in using this compound to create more complex and functional supramolecular structures. acs.org Research is focused on designing macrocycles and polymeric structures through self-assembly, driven by the formation of boronate esters or dative N→B bonds. nih.govnih.gov These organized assemblies are being investigated for their potential in molecular recognition, separations, and electronics. acs.org

Sensor Technology: The inherent ability of boronic acids to bind with diols presents opportunities for developing novel sensors. bath.ac.uk While much research has focused on monofunctional boronic acids, the diboronic nature of this compound allows for the creation of cross-linked polymers and materials. These could be used in sensing applications for saccharides and other biologically relevant diol-containing molecules, potentially through changes in fluorescence or other optical properties.

Structure

2D Structure

Eigenschaften

IUPAC Name |

(4-borononaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10B2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQNPIILEFDCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440756 | |

| Record name | NAPHTHALENE-1,4-DIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22871-75-6 | |

| Record name | NAPHTHALENE-1,4-DIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for Naphthalene 1,4 Diboronic Acid and Its Derivatives

Established Synthetic Pathways to Naphthalene-1,4-diboronic Acid

The synthesis of this compound can be achieved through several key chemical transformations. These methods primarily involve the introduction of boronic acid functionalities onto the naphthalene (B1677914) core.

Grignard Reagent-Mediated Syntheses

A traditional and widely employed method for preparing aryl boronic acids involves the use of Grignard reagents. google.com This approach typically starts with the corresponding dihalo-naphthalene, such as 1,4-dibromonaphthalene (B41722). The Grignard reagent is formed by reacting the dihalide with magnesium metal in an appropriate solvent like anhydrous ether. This organomagnesium intermediate is then reacted with a boron-containing electrophile, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. Subsequent hydrolysis of the resulting boronate ester under acidic conditions yields the desired diboronic acid. google.commdpi.comresearchgate.net

The reaction sequence can be summarized as follows:

Formation of the Grignard Reagent: 1,4-Dihalonaphthalene + Mg → 1,4-Di(halomagnesio)naphthalene

Borylation: 1,4-Di(halomagnesio)naphthalene + B(OR)₃ → Naphthalene-1,4-diboronate ester

Hydrolysis: Naphthalene-1,4-diboronate ester + H₂O/H⁺ → this compound

While effective, this method requires careful control of reaction conditions to avoid side reactions, such as the formation of mono-boronic acids or biphenyl (B1667301) derivatives. The reactivity of the Grignard reagent also limits the presence of certain functional groups in the starting material. mdpi.com

Direct C-H Borylation Protocols

Direct C-H borylation has emerged as a powerful and atom-economical method for the synthesis of arylboronic acids. rsc.org This strategy avoids the pre-functionalization of the naphthalene core (i.e., halogenation) required for Grignard or lithiation methods. In this approach, a naphthalene derivative is directly reacted with a boron-containing reagent in the presence of a transition metal catalyst, typically based on iridium or rhodium. beilstein-journals.org

The iridium-catalyzed borylation often utilizes a ligand such as 4,4'-di-tert-butylbipyridine (dtbpy) and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.org The reaction proceeds via the catalytic activation of a C-H bond on the naphthalene ring, followed by the introduction of the boryl group. The regioselectivity of the borylation is often governed by steric factors, which can be a challenge in achieving the desired 1,4-disubstitution pattern on the naphthalene core. beilstein-journals.org For naphthalene itself, borylation tends to occur at the less hindered 2-position. beilstein-journals.org Achieving selective 1,4-diborylation can be difficult and may require specific directing groups or tailored catalytic systems.

Palladium-Catalyzed Coupling Approaches (e.g., Suzuki-Miyaura Based)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are cornerstone methods in modern organic synthesis. thieme-connect.combeilstein-journals.org While typically used to form carbon-carbon bonds using boronic acids as reagents, variations of this methodology can be employed to synthesize the boronic acids themselves. One such approach is the Miyaura borylation, which involves the palladium-catalyzed reaction of a dihalonaphthalene with a diboron (B99234) reagent like B₂pin₂. mdpi.com

This reaction offers excellent functional group tolerance and generally proceeds with high yields. mdpi.com The resulting pinacol (B44631) boronate esters can then be hydrolyzed to the corresponding boronic acids. A key advantage of this method is the ability to perform sequential cross-couplings. For instance, a dihalonaphthalene can first undergo a Miyaura borylation at one position, and the resulting monoborylated intermediate can then be used in a subsequent Suzuki-Miyaura coupling to introduce a different substituent before borylating the second position. chemrxiv.orgacs.org

Lithiation-Mediated Preparations

Similar to the Grignard-based approach, lithiation-mediated synthesis involves the formation of a highly reactive organometallic intermediate. This is typically achieved by reacting a dihalonaphthalene with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. google.comresearchgate.net The resulting dilithionaphthalene is then quenched with a trialkyl borate, followed by acidic workup to afford the diboronic acid. mdpi.comresearchgate.net

This method can be highly efficient but is also sensitive to reaction conditions and the presence of electrophilic functional groups. researchgate.net In some cases, direct deprotonation of naphthalene using a strong base like an organolithium reagent in the presence of a directing group can also be used to achieve regioselective lithiation and subsequent borylation. researchgate.net

Comparative Analysis of Synthetic Methodologies for this compound

The choice of synthetic method for this compound depends on several factors, including the desired purity, scalability, and the presence of other functional groups on the naphthalene scaffold.

Yield and Purity Considerations

The yield and purity of this compound can vary significantly depending on the synthetic route chosen.

| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Purity Considerations | Ref. |

| Grignard Reagent | 1,4-Dibromonaphthalene | Mg, B(OR)₃ | Moderate | Can be contaminated with mono-borylated and debrominated byproducts. | pacific.edu |

| Direct C-H Borylation | Naphthalene | [Ir(cod)Cl]₂, dtbpy, B₂pin₂ | Variable | Regioselectivity can be an issue, leading to mixtures of isomers. | beilstein-journals.org |

| Palladium-Catalyzed | 1,4-Dihalonaphthalene | Pd catalyst, B₂pin₂ | Good to Excellent | Generally high purity, but catalyst residues may need to be removed. | thieme-connect.commdpi.com |

| Lithiation | 1,4-Dihalonaphthalene | n-BuLi or t-BuLi, B(OR)₃ | Moderate to Good | Sensitive to moisture and air; potential for side reactions. | researchgate.net |

Table 1: Comparison of Synthetic Methodologies for this compound

Grignard and lithiation methods, while classic, often suffer from lower yields due to the high reactivity of the organometallic intermediates, which can lead to side reactions. mdpi.compacific.edu Purification can also be challenging due to the formation of byproducts.

Palladium-catalyzed Miyaura borylation generally provides the highest yields and purity. thieme-connect.commdpi.com The reaction is highly chemoselective and tolerates a wide range of functional groups, making it a preferred method for the synthesis of functionalized this compound derivatives. However, the cost of the palladium catalyst and the need to remove any residual metal from the final product are important considerations, particularly for pharmaceutical applications.

Scalability and Economic Viability

The large-scale production of this compound presents notable challenges that influence its economic viability. Historically, the synthesis of aryl boronic acids has relied on methods such as the Grignard reaction, which involves the addition of an organometallic reagent to a trialkyl borate ester. google.com The foundational synthesis of this compound itself was reported via the reaction of 1,4-dibromonaphthalene with n-butyllithium followed by treatment with tri-n-butyl borate at extremely low temperatures (-60°C). nih.gov

Several factors inherent to these traditional methods impede scalability and cost-effectiveness:

Extreme Reaction Temperatures: The requirement for cryogenic conditions (-60°C and below) for the Grignard or organolithium reactions significantly increases energy consumption and necessitates specialized equipment, adding to the capital and operational costs. google.com

Reagent Costs and Sensitivity: Organolithium reagents like n-butyllithium are expensive, highly reactive, and sensitive to moisture and air, demanding stringent inert atmosphere conditions which complicate handling and large-scale operations.

Yield and Purification: Known aryl boronic acid syntheses often resulted in modest yields of 30% to 50%, requiring extensive purification to separate the desired product from byproducts. google.com

However, advancements in synthetic methodologies for aryl boronic acids offer potential pathways to improved scalability. Modern protocols have been developed that can be conducted at more moderate temperatures (e.g., -10°C to 0°C), which would substantially reduce the energy costs associated with production. google.com Furthermore, the development of palladium-catalyzed borylation reactions using less sensitive boron-containing reagents like tetrahydroxydiboron (B82485) [B₂(OH)₄] from aryl chlorides offers a more direct and simplified route to boronic acids, potentially enhancing efficiency and functional group tolerance. acs.org While specific techno-economic analyses for this compound are not widely published, the economic feasibility of similar compounds, such as boric acid, is heavily dependent on the cost of raw materials and the efficiency of the extraction and purification processes. taylorandfrancis.comresearchgate.net The transition from classical, low-temperature organometallic routes to modern catalytic methods is a key strategy for enhancing the scalability and economic viability of this compound production.

Derivatization Strategies for this compound

Derivatization of this compound is crucial for tuning its chemical and physical properties. Key strategies involve the transformation of the boronic acid moieties into esters and, to a lesser extent, functional group modifications on the aromatic core.

The conversion of boronic acids to boronic esters is a common and highly effective derivatization strategy. Boronic esters are generally less polar, more stable, and easier to handle than their corresponding acids, which often exist as oligomeric anhydrides. The synthesis is typically an equilibrium reaction that is driven towards the ester product by removing the water formed during the reaction. thieme-connect.comrsc.orgacs.org

Research has demonstrated the successful synthesis of chiral boronic esters from this compound using tartaric acid and its derivatives, such as dimethyl-(L)-tartrate and dibenzyl-(L)-tartrate. thieme-connect.comrsc.org These reactions have been explored using several methods, highlighting the versatility of this transformation. The use of chiral diols like tartrate derivatives is particularly significant as it introduces chirality into the molecule, making the resulting esters useful in asymmetric synthesis. thieme-connect.com

Three primary methods have been utilized for the synthesis of these esters:

Method A: Reaction at room temperature in toluene (B28343) using molecular sieves as a dehydrating agent.

Method B: Reaction at reflux in toluene with azeotropic removal of water using a Dean-Stark apparatus.

Method C: Reaction at reflux in THF using calcium hydride (CaH₂) as a dehydrating agent. thieme-connect.comrsc.org

The outcomes of these derivatization reactions are summarized in the table below.

Table 1: Synthesis of Boronic Esters from this compound and Tartrate Derivatives. Data sourced from Sciforum conference proceedings. thieme-connect.comrsc.org

Direct functional group interconversion on the aromatic core of this compound is synthetically challenging. The two boronic acid groups, -B(OH)₂, are strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. princeton.edu In reactions such as nitration, the boronic acid group directs incoming electrophiles to the meta position. princeton.edu For this compound, all other positions on the naphthalene rings (2, 3, 5, 6, 7, 8) are ortho or para to one of the boronic acid groups. This deactivation makes further electrophilic substitution on the naphthalene nucleus difficult.

Naphthalene itself is more reactive than benzene (B151609), and electrophilic substitution typically favors the 1-position (α-position) over the 2-position (β-position) due to the formation of a more stable carbocation intermediate that preserves one of the aromatic rings. wordpress.comlibretexts.org However, the presence of the two deactivating boronic acid groups at the 1- and 4-positions fundamentally alters this reactivity, rendering the aromatic core less susceptible to further electrophilic attack.

Consequently, synthetic strategies generally focus on using this compound as a building block rather than a substrate for core modification. Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the C-B bonds are cleaved to form new C-C bonds with aryl halides. acs.orgnih.gov This approach allows for the construction of complex biaryl structures and polymers. If substituted naphthalene derivatives are required, the more common synthetic route involves introducing the desired functional groups onto a naphthalene precursor first, followed by the introduction of the boronic acid moieties. thieme-connect.comrsc.org For instance, derivatives of 1,8-naphthalimide (B145957) can undergo nucleophilic substitution at the C-4 position before other transformations. rsc.org This highlights a strategic preference for building complexity around a pre-functionalized core rather than attempting to modify the less reactive core of the diboronic acid itself.

Compound Reference Table

Advanced Chemical Transformations and Mechanistic Insights Involving Naphthalene 1,4 Diboronic Acid

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and naphthalene-1,4-diboronic acid is a valuable substrate in this context. The ability of its C-B bonds to be selectively activated and functionalized provides a powerful tool for creating intricate naphthalene-based derivatives.

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a principal application of this compound. ed.ac.uk This reaction is instrumental in forming carbon-carbon bonds to produce conjugated systems like biaryls. ed.ac.uk

This compound serves as a key intermediate in the synthesis of complex naphthalene (B1677914) derivatives. For instance, it has been utilized in the preparation of carcinogenic polycyclic aromatic compounds and their metabolites. researchgate.net The dual reactivity of the diboronic acid allows for the stepwise or simultaneous introduction of two different aryl groups, leading to the formation of 1,4-diarylnaphthalenes. The synthesis of a series of 1-arylnaphthalenes and 1,8-diarylnaphthalenes has demonstrated that the yields can be influenced by the electronic nature of the coupling partners, with electron-donating substituents on the aryl ring generally leading to higher yields. wikipedia.org This highlights the importance of the nucleophilicity of the boronate complex in the transmetalation step. wikipedia.org

Furthermore, dearomative 1,4-diarylation or 1,4-vinylarylation of naphthalene derivatives can be achieved through a palladium-catalyzed tandem Heck/Suzuki sequence, leading to the formation of 1,4-dihydronaphthalene-based spirocyclic compounds with excellent regio- and diastereoselectivity. researchgate.net The reaction tolerates a variety of functional groups on the boronic acid coupling partner, including methyl, fluoro, chloro, trifluoromethyl, and phenyl groups at various positions on the benzene (B151609) ring, affording the desired products in moderate to excellent yields. researchgate.net

Table 1: Examples of Complex Naphthalene Derivatives Synthesized via Suzuki-Miyaura Coupling

| Naphthalene Derivative Type | Coupling Partners | Catalyst System | Key Features |

| 1,4-Diarylnaphthalenes | This compound and various aryl bromides | Pd(PPh₃)₄ / Na₂CO₃ | Synthesis of polycyclic aromatic compounds. researchgate.netwikipedia.org |

| 1,4-Dihydronaphthalene-based spirocyclic compounds | N-tethered bromonaphthalene derivatives and various arylboronic acids | Pd(dba)₂ / L5 / KF | Dearomative 1,4-difunctionalization. researchgate.net |

| Oligoarenes | Differentially protected diboron (B99234) compounds | Pd catalyst | Modular construction of multifunctionalized poly(hetero)arenes. nih.gov |

Suzuki-Miyaura Cross-Coupling Reactions of this compound

Studies on Protodeboronation in Suzuki-Miyaura Couplings

A significant side reaction in Suzuki-Miyaura couplings is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. nih.govchemrxiv.org This process is often base-mediated and can be particularly problematic for electron-deficient aryl and heteroaryl boronic acids. nih.govnih.gov The mechanism of protodeboronation is complex and can proceed through different pathways depending on the reaction conditions and the nature of the boronic acid. nih.govacs.org

Studies have shown that the rate of protodeboronation is highly dependent on pH. nih.gov For many arylboronic acids, the reaction is fastest at high pH, proceeding via the more reactive arylboronate anion. ed.ac.uk The presence of bulky phosphine (B1218219) ligands on the palladium catalyst has also been found to accelerate protodeboronation. chemrxiv.org While specific kinetic studies on this compound are not extensively detailed in the provided literature, the general principles of protodeboronation in arylboronic acids are applicable. The stability of the boronic acid moieties is crucial for achieving high yields in the desired cross-coupling reaction.

To circumvent issues like protodeboronation, more robust organoboron reagents have been developed. A notable example is the use of naphthalene-1,8-diaminato (dan) as a protecting group for the boronic acid. nih.govacs.org The B(dan) moiety significantly diminishes the Lewis acidity of the boron center, making it remarkably stable towards protodeboronation. nih.govacs.org

Initially, it was thought that the deprotection of the B(dan) group was necessary for the Suzuki-Miyaura reaction to proceed. However, recent studies have demonstrated that the direct coupling of aryl-B(dan) compounds is possible without the removal of the protecting group. acs.org This is achieved by using a strong base like potassium tert-butoxide (KOt-Bu) under anhydrous conditions, which facilitates the formation of a transmetalation-active borate (B1201080) species. acs.org

More recently, a milder approach has been developed that employs a weak base in conjunction with a palladium/copper cooperative catalyst system. nih.govacs.org This method allows for the efficient direct Suzuki-Miyaura coupling of various perfluoroaryl- and heteroaryl-B(dan) reagents, which are otherwise prone to decomposition. nih.gov The inertness of the B(dan) group under these conditions also allows for sequential cross-coupling reactions, where other more reactive boron moieties, like boronic acid pinacol (B44631) esters (B(pin)), can be selectively coupled first. nih.govnih.gov

Table 2: Comparison of Conditions for Direct Suzuki-Miyaura Coupling of Aryl-B(dan) Compounds

| Condition | Strong Base Method | Weak Base / Co-catalyst Method |

| Base | KOt-Bu | Cs₂CO₃ |

| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ / CuTC (copper(I) thiophene-2-carboxylate) |

| Key Advantage | Enables direct coupling of stable B(dan) compounds. acs.org | Milder conditions, high functional group tolerance. nih.govacs.org |

| Application | Synthesis of biaryls from protodeboronation-prone substrates. acs.org | Sequential cross-coupling for the synthesis of oligoarenes. nih.gov |

Homo-coupling Reactions (e.g., for Fluorescent Sensors)

The homo-coupling of arylboronic acids, a reaction that forms a symmetrical biaryl from two molecules of the same boronic acid, can be a side reaction in Suzuki-Miyaura couplings. However, it can also be exploited for the synthesis of specific target molecules. The palladium-catalyzed homo-coupling of aryl boronic acids has been explored as a basis for developing fluorescent sensors. researchgate.netresearchgate.net

For instance, the homo-coupling of naphthalene-1-boronic acid leads to the formation of 1,1'-binaphthyl, a fluorescent molecule. researchgate.net The rate of this reaction, and thus the increase in fluorescence, can be modulated by the presence of analytes like monosaccharides. researchgate.netresearchgate.net This principle can be extended to this compound, where its homo-coupling would lead to the formation of fluorescent polymers. beilstein-journals.orgrug.nl Such polymers, with extended π-conjugated systems, are of interest for applications in organic electronics and materials science. beilstein-journals.orgrug.nl Diboronic acid-based fluorescent sensors have also been designed for the detection of saccharides and nucleosides, demonstrating the versatility of this chemical platform. psu.eduacs.org

Beyond the Suzuki-Miyaura reaction, this compound and its derivatives can participate in other important metal-catalyzed cross-coupling reactions. A prominent example is the Chan-Lam coupling, which enables the formation of carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org

The Chan-Lam coupling is a copper-catalyzed reaction between an aryl boronic acid and an amine or alcohol to form a secondary aryl amine or aryl ether, respectively. wikipedia.orgorganic-chemistry.org This reaction is advantageous as it can often be performed at room temperature and is open to the air. organic-chemistry.orgrsc.org The mechanism involves the formation of a copper-aryl complex, followed by reductive elimination from a copper(III) intermediate to yield the coupled product. wikipedia.org This methodology has been successfully applied to the coupling of various aryl boronic acids with amines, amides, and thiols. rsc.orgnih.gov

In addition to copper, other metals can catalyze C-N cross-coupling reactions. For example, iron-catalyzed intermolecular C-N cross-coupling reactions between boronic acids and aminating agents like tetrazoles and azides have been developed. uva.nl These alternative methods expand the synthetic utility of this compound, providing pathways to a wider range of functionalized naphthalene derivatives.

Reactivity of Boronic Acid Functionalities

The boronic acid groups are the primary sites of reactivity in this compound, enabling a variety of chemical transformations. These functional groups can undergo oxidation, reduction, and substitution reactions, making the compound a versatile building block in organic synthesis.

Oxidation Pathways and Products (e.g., Naphthoquinones)

The oxidation of this compound can lead to the formation of 1,4-naphthoquinone (B94277). This transformation involves the oxidation of the naphthalene core, a reaction well-documented for naphthalene and its derivatives. orgsyn.orgwikipedia.orgorgsyn.org The boronic acid functionalities are also expected to be reactive under oxidative conditions, likely being converted to hydroxyl groups, which are then further oxidized to ketones.

Several methods have been established for the oxidation of naphthalene to 1,4-naphthoquinone, which can be adapted for this compound. Industrial synthesis often involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst. wikipedia.org In a laboratory setting, strong oxidizing agents like chromium trioxide are effective. orgsyn.orgwikipedia.org Other reported methods include oxidation with hydrogen peroxide and the use of manganese(IV) bis(hydroxo) complexes in the presence of acid. orgsyn.orgnih.gov The reaction with a Mn(IV) complex has been shown to proceed via a rate-determining electron transfer process. nih.gov

The general pathway for the oxidation of this compound to 1,4-naphthoquinone is depicted below:

Reaction Scheme: Oxidation of this compound to 1,4-Naphthoquinone

| Reactant | Reagents and Conditions | Product |

|---|---|---|

| This compound | Oxidizing agent (e.g., CrO₃, V₂O₅/O₂, Mn(IV) complex) | 1,4-Naphthoquinone |

It is important to note that the yield of 1,4-naphthoquinone can be influenced by the specific oxidizing agent and reaction conditions employed. orgsyn.org

Reduction Reactions to Naphthalene Derivatives

The naphthalene core of this compound can potentially undergo reduction to yield various naphthalene derivatives. A notable transformation is the dearomative 1,4-reduction of the naphthalene ring. For instance, treatment of 1-naphthylmethylamine with a strong base like potassium hydride has been shown to result in a 1,4-dihydronaphthalene (B28168) derivative. acs.org This suggests that under specific reducing conditions, the aromatic system of this compound could be partially or fully saturated.

The boronic acid groups themselves are generally stable under many reducing conditions. However, their reactivity would depend on the specific reducing agent used. The reduction of the naphthalene core would likely lead to dihydronaphthalene or tetralin diboronic acid derivatives, which could serve as interesting building blocks for further synthesis.

Substitution Reactions of Boronic Acid Groups

The boronic acid groups of this compound are highly amenable to substitution reactions, most notably the Suzuki-Miyaura cross-coupling reaction. lookchem.comwikipedia.org This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the boronic acid with a variety of organic halides or triflates. This makes this compound a valuable precursor for the synthesis of substituted naphthalene derivatives, including biaryl compounds. lookchem.com

Another significant substitution reaction is the Chan-Lam coupling, which facilitates the formation of carbon-nitrogen or carbon-oxygen bonds. wikipedia.org In this copper-catalyzed reaction, the boronic acid reacts with an N-H or O-H containing compound. wikipedia.org

These substitution reactions provide a powerful platform for the functionalization of the naphthalene scaffold at the 1 and 4 positions, enabling the synthesis of a wide array of complex molecules for applications in materials science and pharmaceutical research. lookchem.com

Benzannulation and Annulation Reactions Utilizing this compound Scaffolds

This compound and its derivatives are valuable scaffolds for the construction of larger polycyclic aromatic hydrocarbons (PAHs) and other complex ring systems through benzannulation and annulation reactions. thieme-connect.comresearchgate.net These reactions involve the formation of a new benzene ring fused to the existing naphthalene core.

Palladium-catalyzed annulation reactions have been successfully employed to synthesize polycyclic aromatic dicarboximides (PADIs) from naphthalene boronic acid esters. acs.org This convergent approach involves the reaction of a dibromonaphthalene dicarboximide with a naphthalene-1-boronic acid pinacol ester, leading to the formation of a larger, annulated PADI. acs.org The reaction mechanism is believed to proceed through a Suzuki-Miyaura coupling followed by an intramolecular direct arylation. acs.org

Furthermore, selenylative ipso-annulation reactions using boronic acids have been developed to create spirocyclic compounds. acs.org While not directly demonstrated with this compound, this methodology highlights the potential for this compound to participate in similar transformations to generate complex three-dimensional structures. The use of this compound in such reactions would allow for the construction of bis-spirocyclic systems.

These annulation strategies demonstrate the utility of this compound as a foundational building block for extending the π-conjugated system of the naphthalene core, leading to novel materials with interesting electronic and optical properties.

Reversible Covalent Interactions with Cis-Diols and Related Substrates

A defining characteristic of boronic acids, including this compound, is their ability to form reversible covalent bonds with compounds containing cis-diol functionalities. nih.govresearchgate.net This interaction is the basis for their use in molecular recognition, sensing, and the development of self-assembling systems. nih.govresearchgate.net

Formation and Stability of Cyclic Boronate Esters

This compound readily reacts with cis-1,2- or cis-1,3-diols to form five- or six-membered cyclic boronate esters, respectively. nih.govresearchgate.net This reaction is typically reversible and pH-dependent. The formation of the boronate ester is favored under alkaline conditions, where the boronic acid exists in its tetrahedral boronate anion form (sp³ hybridized). nih.govresearchgate.net In acidic environments, the equilibrium shifts, leading to the dissociation of the ester and the release of the diol. researchgate.net

The stability of the formed cyclic boronate ester is influenced by several factors, including the structure of the diol and the pKa of the boronic acid. nih.govresearchgate.net The formation of five- or six-membered rings is generally favored. researchgate.net Studies on phenylboronic acid have shown that the esterification with diols is an equilibrium process, and the stability of the resulting boronate ester can be significant. researchgate.net While specific stability data for this compound esters is not widely available, the principles governing their formation and stability are expected to be similar to other aryl boronic acids.

The reversible nature of this covalent interaction has been exploited in various applications, including the development of glucose sensors, where the binding of glucose (a cis-diol) to a boronic acid-functionalized reporter molecule leads to a detectable signal. acs.org

pH-Dependence and Chelation Effects in Boronate Ester Formation

The formation of boronate esters from this compound is a reversible process significantly influenced by the pH of the solution and the nature of the diol reactant. This section explores the intricate relationship between these factors, which is crucial for controlling the equilibrium and stability of the resulting esters.

The reaction between a boronic acid and a diol involves an equilibrium between the neutral trigonal boronic acid (sp² hybridized) and the anionic tetrahedral boronate species (sp³ hybridized). rsc.orged.ac.uk It is the tetrahedral boronate form that is most active in complexation with diols. rsc.orgresearchgate.net Consequently, the pH of the medium plays a pivotal role in shifting this equilibrium.

Generally, for boronic acids, the optimal pH for boronate ester formation is close to the pKa of the boronic acid itself. researchgate.net At this pH, there is a substantial concentration of both the acidic (trigonal) and basic (tetrahedral) forms, facilitating the reaction with diols. As the pH increases above the pKa, the concentration of the more reactive tetrahedral boronate anion rises, which can favor the formation of the boronate ester. rsc.orged.ac.uk However, at very high pH values, the esterification constants may decrease. researchgate.net

The structure of the diol, particularly its ability to form a stable chelate ring with the boron center, also profoundly impacts the stability of the resulting boronate ester. rug.nl Diols that can form five- or six-membered rings, such as 1,2- and 1,3-diols, are particularly effective. researchgate.net The stability of these esters is further enhanced by the chelation effect, where the bidentate nature of the diol leads to a thermodynamically more favorable complex compared to monodentate alcohol binding.

Research has shown that the stability of boronate esters can be significantly greater than that of the corresponding boronic acid, although this is not universally true and depends on the specific diol and reaction conditions. ed.ac.uk For instance, ligand exchange experiments have been used to compare the thermodynamic stability of different boronate esters, demonstrating the influence of ring strain and electronic effects. rsc.org

The interplay between pH and chelation is critical in applications such as sensing, where the binding and release of a target diol can be controlled by adjusting the pH. bath.ac.uk For example, a boronic acid-based sensor might bind a sugar molecule at a physiological pH of 7.4, and release it under more acidic conditions. rsc.org

Research Findings on pH and Chelation Effects

Several studies have provided detailed insights into the pH-dependent behavior and chelation effects in boronate ester formation.

Optimal pH for Binding: Studies on various boronic acids have confirmed that the strongest binding to diols is often achieved at a pH near the pKa of the boronic acid. researchgate.net This is because at this pH, a significant population of the reactive tetrahedral boronate species exists in equilibrium with the trigonal form. rsc.orged.ac.uk

Influence of Diol Structure: The affinity of boronic acids for diols is highly dependent on the structure of the diol. For example, catechols, which are 1,2-diols, generally exhibit a high affinity for boronic acids. researchgate.net The formation of stable five- or six-membered chelate rings is a key driver for this strong interaction. researchgate.netrug.nl

Stability of Boronate Esters: The formation of a boronate ester can significantly alter the properties of the boronic acid. While esterification can protect the boronic acid from protodeboronation in some cases, the stability of the ester itself is subject to hydrolysis, which is also pH-dependent. ed.ac.uk The rate of hydrolysis can be influenced by factors such as self-catalysis and the presence of other species in the solution. ed.ac.uk

The following table summarizes the key factors influencing boronate ester formation with this compound:

| Factor | Effect on Boronate Ester Formation | Research Insights |

| pH | The reaction is highly pH-dependent, with the optimal pH for ester formation often being close to the pKa of the boronic acid. researchgate.net Increasing pH generally favors the formation of the more reactive tetrahedral boronate species. rsc.org | Studies have shown that both the formation and hydrolysis of boronate esters are catalyzed by acid and base. ed.ac.uk The pH-rate profiles can be complex and species-dependent. ed.ac.uk |

| Diol Structure | The ability of the diol to form a stable five- or six-membered chelate ring with the boron center is crucial for high-affinity binding. researchgate.netrug.nl | Catechols and other 1,2-diols are known to form highly stable boronate esters. researchgate.net The geometry and strain of the resulting ring system influence the overall stability. rsc.org |

| Chelation Effect | The bidentate binding of the diol to the boronic acid results in a thermodynamically more stable complex compared to monodentate binding. | The chelation effect is a primary driving force for the formation of boronate esters with diols. rug.nl |

Applications of Naphthalene 1,4 Diboronic Acid in Advanced Materials and Functional Systems

Polymer Chemistry and Macromolecular Architectures

The bifunctional nature of naphthalene-1,4-diboronic acid makes it an ideal monomer for creating complex polymeric structures with tailored properties.

Synthesis of Boron-Containing Polymers

This compound is a key component in the synthesis of various boron-containing polymers. These polymers integrate the unique electronic and structural characteristics of boron directly into the polymer backbone. A primary method for this is the Suzuki coupling reaction, a palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide. nii.ac.jpresearchgate.net In this context, this compound or its ester derivatives can be copolymerized with various dihaloaromatic compounds to yield conjugated polymers. nii.ac.jp For instance, copolymers of naphthalene (B1677914) derivatives with 1,4-phenylene have been synthesized via Suzuki coupling of dibromonaphthalene with 1,4-benzenediboronic acid ester. nii.ac.jp This methodology allows for the creation of polymers with extended π-conjugation, where the naphthalene unit influences the optical and electronic properties. nii.ac.jp

Another approach involves the condensation reaction of the diboronic acid with diols to form poly(boronic ester)s. These reactions are typically equilibrium processes where water is removed to drive the formation of the polymer. Furthermore, the boronic acid moieties can be masked with protective groups like 1,8-diaminonaphthalene (B57835) to enhance their tolerance to certain catalytic systems, enabling their incorporation into polymers like polydienes.

Boron-containing polymers are a broad class of materials that also include organoborane polymers and polymers with conjugated boron heterocycles. researchgate.net The integration of the this compound unit into these polymer chains imparts specific chemical and physical properties, stemming from the Lewis acidic nature of the boron centers and the rigid, aromatic naphthalene core. researchgate.netmdpi.com

Construction of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, constructed from molecular building blocks linked by strong covalent bonds. Diboronic acids are foundational monomers for COF synthesis. mdpi.com The synthesis of COFs from boronic acids can proceed via two main pathways: the self-condensation of boronic acids to form boroxine (B1236090) rings (B₃O₃), or the co-condensation with polyols, such as 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP), to form boronate esters.

This compound, with its linear and rigid structure, is a suitable building block for creating 2D COFs. In a typical synthesis, the polycondensation reaction is conducted under conditions that allow for reversible bond formation, which is crucial for error correction and the growth of a highly crystalline material. researchgate.net For example, the dehydration reaction of 1,4-benzenediboronic acid (BDBA) on a silver surface leads to the formation of a boroxine-linked surface-supported COF with a nanoporous structure. researchgate.net Similarly, the co-deposition of BDBA and HHTP results in a dioxaborole-linked network. researchgate.net By analogy, this compound can be used to construct COFs with larger pore sizes and different electronic properties due to the extended naphthalene core. The resulting porous structures are promising for applications in gas storage, separation, and catalysis. mdpi.comresearchgate.net

Table 1: Comparison of Building Blocks for COF Synthesis

| Building Block | Linkage Type | Resulting Framework Feature | Potential Application |

| 1,4-Benzenediboronic acid | Boroxine (self-condensation) | Nanoporous structure (15 Å pores) | Gas Storage, Separation |

| 1,4-Benzenediboronic acid + HHTP | Boronate Ester (co-condensation) | Nanoporous structure (29 Å pores) | Catalysis, Optoelectronics |

| This compound | Boroxine / Boronate Ester | Extended π-system, larger pores | Optoelectronics, Sensing |

This compound in Conjugated Polymers for Optoelectronic Applications (e.g., OLEDs)

The naphthalene moiety is a well-established building block for blue-emitting materials in organic light-emitting diodes (OLEDs) due to its wide bandgap and high photoluminescence efficiency. mdpi.com this compound, or more commonly its pinacol (B44631) ester derivative, serves as a crucial monomer in the synthesis of naphthalene-based conjugated copolymers for optoelectronic applications. nii.ac.jpmdpi.com

Through Suzuki coupling polymerization, this compound derivatives are reacted with various halogenated comonomers to create copolymers with tailored properties. mdpi.com For example, three different 1,4-naphthalene-based copolymers—PNP(1,4)-PT, PNP(1,4)-TF, and PNP(1,4)-ANT—were synthesized by varying the comonomer to tune the structural geometry, thermal stability, and emitting color. mdpi.com The polymer PNP(1,4)-TF, which incorporated a triphenylamine-substituted fluorene (B118485) unit, exhibited a highly twisted structure, leading to exceptional thermal stability (decomposition temperature > 500 °C) and superior performance as a blue-emitting guest material in poly(9-vinyl carbazole) (PVK)-hosted OLEDs. mdpi.com The introduction of the 1,4-naphthalene unit helps to achieve true blue emission and can improve device efficiency and stability. mdpi.com

Table 2: Properties of Naphthalene-Based Copolymers for OLEDs

| Polymer | Comonomer | Decomposition Temp. (Td) | Emission Color | Key Finding |

| PNP(1,4)-PT | Phenothiazine (PT) | 372 °C | Blue | - |

| PNP(1,4)-TF | Triphenylamine substituted Fluorene (TF) | 549 °C | Blue | High thermal stability and best performance in PVK-host OLEDs. mdpi.com |

| PNP(1,4)-ANT | Anthanthrene (ANT) | 269 °C | Blue | - |

Bifunctional Porous Polymers for Catalytic and Material Applications (e.g., cellulose (B213188) hydrolysis)

The conversion of abundant biomass like cellulose into valuable platform chemicals is a key goal in sustainable chemistry. This process often requires catalysts that can overcome the recalcitrance of cellulose. Researchers have developed bifunctional porous polymers that mimic the action of cellulase (B1617823) enzymes, incorporating both a cellulose-binding domain and a catalytic hydrolysis domain. acs.org

Boronic acids are known to form reversible covalent bonds with diols, a feature that allows them to act as recognition sites for the hydroxyl groups in cellulose. By combining boronic acid moieties with strong acid groups like sulfonic acid within a single porous polymer, a highly effective and recyclable solid acid catalyst can be created. acs.org A study demonstrated the synthesis of such a bifunctional polymer using naphthalene-1-boronic acid, which, when combined with sulfonic acid groups, showed remarkable efficiency in hydrolyzing microcrystalline cellulose to glucose. acs.orgresearchgate.net The solid acid synthesized from naphthalene-1-boronic acid achieved a glucose yield of 94.6% after 48 hours at 120 °C. acs.org The synergistic effect between the cellulose-binding boronic acid groups and the hydrolytic sulfonic acid groups was credited for the high catalytic activity. acs.org The use of this compound would allow for greater cross-linking and potentially more robust and porous catalytic materials for applications like cellulose hydrolysis. acs.orgresearchgate.net

Thermostable Polyimides Synthesis

Polyimides (PIs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and excellent dielectric properties. Introducing rigid aromatic structures, such as the naphthalene ring, into the polyimide backbone can further enhance these characteristics. mdpi.comresearchgate.net

A key strategy to incorporate naphthalene units involves the synthesis of novel diamine monomers via Suzuki coupling reactions, which utilize boronic acid derivatives. mdpi.com For instance, a new aromatic diamine, 4,4′-(2,6-naphthalenediyl)bis[benzenamine]) (NADA), was synthesized from 2,6-dibromonaphthalene (B1584627) and 4-aminophenylboronic acid pinacol ester. mdpi.comresearchgate.net This NADA monomer was then used in a ternary polymerization with conventional monomers like 4,4′-oxydianiline (ODA) and pyromellitic dianhydride (PMDA) to create a series of modified PI films. mdpi.com

The introduction of the rigid naphthalene structure from the NADA monomer led to significant improvements in the properties of the resulting polyimides. The films showed higher thermal stability (5% weight loss temperature up to 569 °C), increased glass transition temperatures, and enhanced mechanical properties. mdpi.com Furthermore, the incorporation of the naphthalene ring resulted in a lower dielectric constant and dielectric loss, which are critical for applications in advanced microelectronics. mdpi.comresearchgate.net

Table 3: Properties of Naphthalene-Containing Polyimide Films

| Polymer ID | NADA Molar Ratio (%) | Td5% (°C) | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Dielectric Constant (1 MHz) |

| PI-0 | 0 | 557 | 374 | 85.32 | 3.21 |

| PI-1 | 5 | 569 | 381 | 96.41 | 3.01 |

| PI-4 | 20 | 563 | 392 | 101.56 | 2.82 |

Data adapted from reference mdpi.com.

Supramolecular Chemistry and Self-Assembly

The directional and reversible nature of the interactions involving boronic acids makes this compound a powerful tool in supramolecular chemistry. It can participate in the self-assembly of discrete, complex architectures through the formation of boronic esters or dative B←N coordinate bonds. nih.govacs.orgnih.gov

When reacted with multidentate ligands, such as diols and bipyridines, diboronic acids can form well-defined supramolecular structures like macrocycles, cages, and coordination polymers. nih.govacs.org For example, reacting 1,8-dihydroxy naphthalene with aryl diboronic acids and a 4,4′-bipyridine linker can produce double-tweezer and H-shaped Lewis acid-base adducts. nih.govtdl.org While a reaction with 1,4-phenylene diboronic acid and 4,4'-bipyridine (B149096) resulted in an insoluble crystalline material, replacing the linker with trans-1,2-di(4-pyridyl)ethylene yielded a polymeric Lewis acid-base adduct. nih.gov In contrast, using a bent diboronic acid like 1,3-phenylene diboronic acid led to the formation of a discrete rectangular dimer. nih.gov

These self-assembled structures often exhibit host-guest chemistry, capable of encapsulating solvent molecules or other guests within their cavities. nih.govtdl.org The thermal stability of these host-guest complexes can be significant, with solvent loss occurring at temperatures between 122 to 147 °C in certain systems. tdl.org The self-assembly of diboronic esters with U-shaped bipyridines can also lead to unique "plug-in-socket" geometries, further demonstrating the versatility of these building blocks in creating complex, functional supramolecular systems. acs.orgnih.gov The ability to form these ordered structures through dative N→B bonds is a promising strategy for developing materials for gas storage and crystal engineering. nih.gov

Design and Synthesis of Macrocyclic Boronic Esters with Naphthalene Core

Macrocyclic compounds containing a naphthalene core can be synthesized through the self-assembly of this compound with appropriate polyol compounds. A notable example is the efficient preparation of macrocyclic boronic esters by reacting 1,4-naphthalenediboronic acid with a racemic tetrol that possesses an indacene framework. nih.gov This self-assembly process, conducted in a protic solvent, yields a [2+2] macrocycle, designated as 1,4-naph-[2+2], where two molecules of the diboronic acid combine with two molecules of the tetrol. nih.gov The synthesis is often facilitated by the presence of a guest molecule, such as toluene (B28343), which becomes encapsulated within the forming macrocycle's cavity. researchgate.net This guest-induced self-assembly is a powerful strategy for creating these complex host structures from relatively simple building blocks. researchgate.netrsc.org

Host-Guest Interactions and π-Stacking Phenomena

Macrocycles derived from this compound are effective hosts for various guest molecules, primarily through non-covalent interactions. nih.govresearchgate.net The central naphthalene unit provides a large, electron-rich surface that can engage in π-π stacking interactions with suitable aromatic guests. nih.govlibretexts.org In the 1,4-naph-[2+2] macrocycle, the two naphthalene rings are oriented with a tilt angle of approximately 15 degrees relative to each other. nih.gov This arrangement creates a well-defined cavity capable of including electron-deficient aromatic guest molecules. nih.gov

The host-guest chemistry is significantly influenced by the geometry of the naphthalene core. For instance, a similar macrocycle synthesized from 1,5-naphthalenediboronic acid exhibits a parallel alignment of its two naphthalene rings (0° tilt angle), which results in a much higher binding affinity for guests compared to the 1,4-isomer. nih.gov This demonstrates that rational design of the diboronic acid precursor is crucial for tuning the host-guest properties. Furthermore, these host-guest complexes can form stable, crystalline materials that incorporate solvent molecules, held in place by interactions like π-π stacking. nih.govmdpi.com

Self-Assembly of Diboronic Esters in Defined Architectures (e.g., "Plug-in-Socket" assemblies, supramolecular triangles)

Diboronic acid derivatives are key components in the self-assembly of discrete, well-defined supramolecular architectures. acs.orgnih.gov A prime example of such a structure is the "plug-in-socket" assembly. acs.orgnih.govfigshare.comresearchgate.net These are formed by combining a ditopic dative bond acceptor, like a diboronic ester, with a complementary U-shaped donor molecule. acs.orgnih.gov

In a representative system, a diboronic ester (1,3-benzenediboronic acid catechol diester) self-assembles with U-shaped 1,8-dipyridylnaphthalenes. acs.orgnih.gov The nitrogen atoms of the pyridyl groups coordinate with the boron atoms of the diboronic ester, creating a discrete 1:1 complex that resembles a macroscopic plug fitting into a socket. acs.orgnih.gov The resulting assemblies are stabilized by B←N dative bonds and can pack via π–π interactions, sometimes including solvent molecules within the crystal lattice. nih.govfigshare.com This strategy showcases how the geometric and electronic complementarity between a diboronic acid unit and a linker can be used to construct complex, non-covalently bonded structures. acs.org

Reversible Click Reactions for Supramolecular Architectures in Aqueous Media

The formation of boronate esters from boronic acids and diols is a dynamic and reversible process that has been categorized as a "click reaction" due to its efficiency and specificity, particularly in aqueous environments. nih.govmpg.dersc.orgrsc.org This reversibility is a key feature for creating responsive supramolecular architectures. nih.govmpg.deacs.org The stability of the cyclic boronate ester is highly dependent on pH; the esters are generally stable at pH values above 7.4 but can be readily hydrolyzed and dissociated in acidic conditions (pH < 5.0). nih.govmpg.de

This pH-switchable covalent bonding allows for the assembly and disassembly of complex structures on demand. mpg.de By using a difunctional building block like this compound, it is possible to form polymers or cross-linked networks in water that can be deconstructed by a simple change in pH. mpg.de This "dynamic covalent functionality" is a powerful tool in materials science for developing smart materials, such as responsive gels or drug delivery systems, where the assembly and release can be controlled by external stimuli. acs.orgresearchgate.net

Chemical Sensors and Biosensors

The ability of boronic acids to interact specifically and reversibly with diols makes them ideal recognition elements in chemical sensors and biosensors, particularly for saccharides.

Fluorescent and Colorimetric Sensing Mechanisms

The fundamental principle behind saccharide sensing with boronic acids is the reversible formation of a cyclic boronate ester with the 1,2- or 1,3-diol units present in sugars. acs.orgnih.govacs.orgwikipedia.org This binding event can be translated into a measurable optical signal, such as a change in fluorescence or color. nih.govresearchgate.net Fluorescent sensors are often designed by linking a boronic acid recognition site to a fluorophore. magtech.com.cnresearchgate.net

Many such sensors operate via a photoinduced electron transfer (PET) mechanism. In the unbound state, a nearby amine group can quench the fluorescence of the fluorophore. Upon binding a saccharide, the Lewis acidity of the boron atom increases, strengthening its interaction with the amine. This reduces the quenching effect and causes an increase in fluorescence intensity, signaling the presence of the saccharide. hep.com.cn

Naphthalene-based fluorophores are commonly used in these sensors. magtech.com.cnrsc.orgnih.govrsc.org For example, naphthalene boronic acid derivatives functionalized with a dimethylamino group have been synthesized as water-soluble fluorescent sensors that operate at physiological pH. rsc.orgrsc.org The specific position of the substituents on the naphthalene ring significantly affects the fluorescence properties, allowing for the design of "off-on" or ratiometric sensors where binding to a saccharide like fructose (B13574) induces a large, quantifiable change in the emission spectrum. rsc.orgrsc.org The inherent affinity differences of boronic acids for various saccharides (typically highest for fructose) can be exploited to achieve selectivity. hep.com.cn

The following table summarizes research findings on saccharide detection using various boronic acid-based sensors.

| Sensor System | Detected Analyte(s) | Key Findings & Research Details |

| Arene Ruthenium Metalla-rectangle (MR1) functionalized with boronic acid groups, hosting fluorescein. | D-fructose, D-glucose | An allosteric sensing mechanism was observed. Half-maximal fluorescence recovery was achieved at a fructose concentration of 17.2 ± 4.7 μM and a glucose concentration of 50.6 ± 2.5 μM in water at pH 8.0. mdpi.com |

| 5-(Dimethylamino)naphthalene-1-boronic acid (5-DMANBA) | Fructose | Acts as a ratiometric sensor at pH 7.4. Addition of 50 mM fructose caused a 61% fluorescence decrease at 513 nm and a 36-fold increase at 433 nm. rsc.orgrsc.org |

| 4-(Dimethylamino)naphthalene-1-boronic acid (4-DMANBA) | Fructose | Acts as an "off-on" sensor. A 41-fold increase in fluorescence intensity was observed upon addition of 50 mM fructose at pH 7.4. rsc.orgrsc.org |

| Hydrogel incorporating an anthracene-based boronic acid monomer. | D-fructose, D-galactose, D-mannose, D-glucose | The hydrogel sensor showed a fluorescence response with the affinity trend: D-fructose > D-galactose > D-mannose > D-glucose. Fructose addition (≤0.25 mol/L) led to a 10-fold fluorescence enhancement. hep.com.cn |

| Supramolecular complex of fluorophenylboronic acid-appended β-cyclodextrin and an anthracene-based boronic acid probe. | D-glucose | The complex demonstrated high selectivity for D-glucose in a 98% water mixture, with a 9.6-fold enhancement in fluorescence intensity and no significant response to other tested saccharides. nih.gov |

| Capacitive sensor with immobilized aminophenylboronic acid (APBA). | D-fructose, D-glucose | The sensor demonstrated detection with limits of 0.17 x 10⁻³ M for D-fructose and 0.008 x 10⁻³ M for D-glucose. nih.gov |

Allosteric Sensing Strategies

Allosteric sensors are sophisticated molecular devices where the binding of an analyte at one site induces a conformational or electronic change at a distant site, which then produces a signal. mdpi.comnih.gov This strategy can lead to highly sensitive and selective detection. Diboronic acids, including this compound, are excellent candidates for constructing allosteric sensors due to their ability to bind analytes cooperatively. elsevierpure.comoup.com

In a typical allosteric design, a receptor molecule has two distinct sites: a binding site for the analyte (e.g., the boronic acid) and a separate signaling unit (e.g., a fluorescent dye). nih.gov In the absence of the analyte, the signaling unit might be quenched or exhibit a certain level of fluorescence. The binding of an analyte to the boronic acid groups triggers a structural change in the receptor that modulates the properties of the signaling unit. For example, a recent study demonstrated an allosteric sensor where a water-soluble metalla-rectangle functionalized with boronic acid groups hosted a fluorescent dye. mdpi.comchemrxiv.org The binding of saccharides to the boronic acid groups allosterically modulated the quenching of the dye's fluorescence, allowing for sensitive detection without displacing the dye. mdpi.comchemrxiv.org This mechanism differs from simple competitive displacement assays and can offer unique dose-response relationships for different analytes. mdpi.comchemrxiv.org

The rigid structure of this compound is advantageous in these systems, as it provides a well-defined scaffold to control the distance and orientation between the binding sites and the signaling moiety, enabling precise design of the allosteric communication pathway.

Design of Diboronic Acid-Based Glucose Sensors

The development of accurate and continuous glucose monitoring systems is a major goal in managing diabetes. Non-enzymatic sensors based on boronic acids offer a promising alternative to traditional enzyme-based sensors due to their stability and reversible binding mechanism. figshare.commdpi.comresearchgate.net While monoboronic acids bind strongly to fructose, diboronic acid sensors have been specifically designed to achieve higher selectivity for glucose. mdpi.comnih.gov

The key design principle for glucose selectivity lies in creating a binding pocket where the two boronic acid groups are spatially arranged to match the diol pairs on a glucose molecule. mdpi.com Anthracene-based diboronic acids have been extensively studied as fluorescent glucose sensors. figshare.comresearchgate.netrsc.org In these systems, the anthracene (B1667546) acts as a fluorophore, and the binding of glucose to the two boronic acid groups forms a stable 2:1 "sandwich" complex. This binding event often modulates the fluorescence of the anthracene core through mechanisms like Photoinduced Electron Transfer (PET), leading to a detectable signal. mdpi.comrsc.org

The rigid naphthalene core of this compound provides a fixed and predictable distance between the two boronic acid groups. This pre-organization is crucial for selectively binding glucose over other interfering saccharides like fructose. nih.gov The binding of glucose to both boronic acid moieties results in a significant change in the sensor's fluorescence, which can be correlated to the glucose concentration. acs.org

| Sensor Type | Analyte Selectivity | Binding Mechanism | Signaling Mechanism |

| Monoboronic Acid | Fructose > Glucose | 1:1 boronate ester formation | Fluorescence change (e.g., PET) |

| Diboronic Acid | Glucose > Fructose | 2:1 cooperative binding | Fluorescence change (e.g., PET) |

This table illustrates the general principles differentiating mono- and diboronic acid sensors for saccharide recognition. mdpi.comrsc.org

Boronate-Affinity Materials for Cis-Diol Containing Biomolecule Recognition

Boronate affinity materials are powerful tools for the selective separation and recognition of biomolecules containing cis-diol groups, such as glycoproteins, ribonucleosides (like RNA), and catechols. mdpi.comxiamenbiotime.comacs.org The underlying principle is the pH-controlled, reversible covalent interaction between boronic acids and cis-diols. xiamenbiotime.comacs.org

Under alkaline conditions (pH > pKa of the boronic acid), the boronic acid exists in an anionic, sp³-hybridized tetrahedral state, which readily reacts with cis-diols to form stable five- or six-membered cyclic esters. xiamenbiotime.com When the pH is lowered, the equilibrium shifts back to the neutral, sp²-hybridized trigonal boronic acid, which has a very weak affinity for diols, leading to the release of the bound molecule. mdpi.comxiamenbiotime.com This pH-switchable binding and release mechanism is the cornerstone of boronate affinity chromatography (BAC). xiamenbiotime.com

This compound can be used as a bifunctional cross-linker or as a monomer to be incorporated into polymer matrices, such as cryogels or other resins, to create these affinity materials. nih.gov The presence of two boronic acid groups can enhance the binding affinity and capacity of the material for target biomolecules through multivalent interactions. Such materials have been successfully used for:

Separation of glycoproteins from non-glycoproteins: Materials can selectively capture glycoproteins, which have carbohydrate chains with cis-diols, while non-glycosylated proteins pass through. mdpi.com

Isolation of RNA: The ribose sugar in RNA contains a 2',3'-cis-diol group, allowing for its selective capture and separation from DNA, which lacks the 2'-hydroxyl group. nih.gov

Enrichment of glycated peptides: These materials can be used to isolate peptides that have been modified with sugars, which is important for studying diseases like diabetes. mdpi.com

Catalysis and Enzyme Inhibition

The electron-deficient nature of the boron atom in this compound imparts Lewis acidic character, enabling its participation in catalytic processes.

Role of this compound as a Lewis Acid Catalyst Component

A Lewis acid is a chemical species that can accept a pair of electrons. The boron atom in organoboron compounds has a vacant p-orbital, making it a classic Lewis acid. bohrium.comtandfonline.com This Lewis acidity is the basis for their catalytic activity in a wide range of organic transformations. bohrium.comnih.govoaepublish.com While highly fluorinated triarylboranes are extremely strong Lewis acids, simpler organoboron acids like boronic acids are also effective catalysts for certain reactions, particularly those involving the activation of carbonyl groups or alcohols. nih.gov

This compound can function as a Lewis acid catalyst in several ways:

Activation of Carbonyl Compounds: It can catalyze condensation reactions, such as the formation of imines and enamines, by coordinating to the carbonyl oxygen, making the carbonyl carbon more electrophilic. nih.gov

Dehydration Reactions: It can promote reactions that involve the elimination of water, such as esterifications and amidation, by activating a carboxylic acid or alcohol.

Component of Frustrated Lewis Pairs (FLPs): In combination with a bulky Lewis base, this compound could potentially form an FLP. FLPs are systems where the acid and base are sterically hindered from forming a classical adduct, leading to unique reactivity, including the activation of small molecules like H₂. tandfonline.com

Self-Assembly of Supramolecular Structures: The Lewis acidic boron centers can coordinate with Lewis basic linkers (e.g., bipyridines) to self-assemble into complex structures that can act as hosts for guest molecules or as nanoreactors. nih.gov Studies with 1,8-naphthalenediol-derived boronic esters have shown that the naphthalene backbone can lead to catalysts that are both strongly Lewis acidic and hydrolytically stable. nih.govrsc.org

The catalytic activity of boronic acids is intrinsically linked to their Lewis acidity, although factors like steric hindrance and the specific reaction mechanism also play crucial roles. bohrium.com

Naphthalene Boronic Acid Derivatives as Enzyme Stabilizers and Inhibitors in Liquid Detergents

The stability of enzymes in liquid detergent formulations is a critical challenge, as enzymatic activity can degrade over time, especially in the presence of proteases. google.com Boronic acids, including naphthalene derivatives, have been identified as effective reversible inhibitors of proteolytic enzymes, thereby enhancing the storage stability of enzyme-containing liquid detergents. google.comvulcanchem.com

It has been discovered that naphthalene boronic acid derivatives exhibit exceptional capabilities as enzyme stabilizers in these formulations. google.com While the inhibition constant (K.sub.i) is a common measure of an inhibitor's potency, it is not always a reliable predictor of its effectiveness in complex systems like detergents. google.com Naphthalene boronic acid derivatives have demonstrated superior performance in maintaining enzyme activity over time. google.com

These derivatives can be used as either the acid or the alkali metal salt form. google.com The liquid detergent compositions may contain a range of concentrations of the naphthalene boronic acid derivative, typically from 0.001 mM to 500 mM. google.com The enzymes that can be stabilized include, but are not limited to, proteases, amylases, lipases, cellulases, and oxidoreductases. google.com

Several structural variations of naphthalene boronic acid have been explored to optimize their stabilizing effect. For instance, derivatives where at least six of the seven R groups on the naphthalene ring are hydrogen have shown promise. Specific examples include naphthalene-1-boronic acid, naphthalene-2-boronic acid, and 6-hydroxynaphthalene-2-boronic acid. google.com Additionally, dihalogenated naphthalene boronic acids, such as dichloronaphthalene boronic acids, are also effective. google.com

The mechanism of action involves the reversible inhibition of proteases. Boronic acids, particularly those with aromatic groups, are known to be potent inhibitors of serine proteases like subtilisin. google.com This inhibitory action protects the other enzymes in the detergent from proteolytic degradation, thus preserving their functionality during storage. google.comgoogle.com

Table 1: Examples of Naphthalene Boronic Acid Derivatives Used as Enzyme Stabilizers

| Compound Name | Key Structural Feature |

| Naphthalene-1-boronic acid | At least six of the seven R groups are hydrogen. google.com |

| Naphthalene-2-boronic acid | At least six of the seven R groups are hydrogen. google.com |

| 6-Hydroxynaphthalene-2-boronic acid | At least six of the seven R groups are hydrogen. google.com |

| Dichloronaphthalene boronic acids | Dihalogen substitution on the naphthalene ring. google.com |

N-Heterocyclic Carbene Ligands in Catalysis

N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and the stability they impart to metal complexes. nih.govuwa.edu.au When incorporated into ligand scaffolds featuring a naphthalene moiety, such as in BIAN-NHC (bis(imino)acenaphthene-N-heterocyclic carbene) ligands, a unique combination of steric and electronic properties arises. nih.gov

These properties include:

Enhanced Reactivity: BIAN-NHC ligands are stronger σ-donors and better π-acceptors compared to classical imidazolylidene NHCs, leading to increased reactivity in processes like oxidative addition. nih.gov

Improved Catalytic Control: The rigid naphthalene backbone and the resulting buttressing effect bring the N-wingtip substituents closer to the metal center, offering better control over the catalytic environment. nih.gov

Increased Stability: Metal complexes with BIAN-NHC ligands exhibit significantly improved air stability, particularly those with the metal in a low oxidation state. nih.gov

Tunability: The naphthalene scaffold allows for functionalization, enabling the fine-tuning of the ligand's properties. nih.gov

Palladium-NHC complexes, in particular, have proven to be highly effective catalysts for a variety of chemical transformations, including amination reactions. researchgate.net The strong Pd-ligand bond contributes to the remarkable stability of these complexes. researchgate.net The steric and electronic properties of the NHC ligand facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. researchgate.net

The development of chiral NHC ligands has opened new avenues in asymmetric catalysis. uwa.edu.au Chiral monodentate NHCs, which may incorporate a naphthalene side arm to introduce axial chirality, have been synthesized and applied in enantioselective reactions. uwa.edu.au For example, new backbone-chiral monodentate NHC ligands with alkylated naphthyl side arms have been prepared and characterized. uwa.edu.au

Furthermore, iridium-NHC complexes have been successfully employed in C-H borylation reactions of arenes, a powerful method for introducing a versatile boron functionality into unfunctionalized aromatic compounds. beilstein-journals.org The use of specific NHC ligands, such as 1,3-dicyclohexylimidazol-2-ylidene, has been shown to efficiently catalyze the borylation of arenes and heteroarenes. beilstein-journals.org

Computational and Spectroscopic Studies on Naphthalene 1,4 Diboronic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of naphthalene-1,4-diboronic acid. Techniques such as NMR, IR, and mass spectrometry provide a detailed picture of its molecular structure, while UV-Vis and fluorescence spectroscopy can illuminate its electronic behavior, particularly in sensing applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) core. The symmetry of the molecule influences the complexity of the spectrum. The protons on the naphthalene ring system would appear as a set of multiplets, with their specific chemical shifts and coupling constants determined by their positions relative to the two boronic acid groups. The acidic protons of the B(OH)₂ groups typically appear as a broad singlet, which can exchange with deuterium (B1214612) in solvents like D₂O, leading to its disappearance from the spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton. It would show signals for the ten carbon atoms of the naphthalene core. The carbons directly bonded to the boron atoms (ipso-carbons) are expected to be significantly deshielded and may show broader signals due to quadrupolar relaxation of the attached boron nucleus.

While specific spectral data for the free acid is not always published in detail, a Certificate of Analysis for a commercial sample of this compound confirms that its ¹H NMR spectrum is consistent with its structure. lgcstandards.com Often, for improved stability and solubility for NMR studies, the di-boronic acid is converted into an ester or an adduct. For instance, it has been characterized through the formation of its neopentyl glycol and diethanolamine (B148213) derivatives. researchgate.netresearchgate.netresearchgate.net The formation of these derivatives changes the chemical shifts of the nearby protons and carbons, but confirms the underlying naphthalene-1,4-diyl structure.